N-(2-Chloroethyl)-4-cyanobutanamide
Description
N-(2-Chloroethyl)-4-cyanobutanamide is an organic compound featuring a butanamide backbone with a 2-chloroethyl group attached to the nitrogen atom and a cyano (-CN) substituent at the 4th position.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-cyanobutanamide |
InChI |
InChI=1S/C7H11ClN2O/c8-4-6-10-7(11)3-1-2-5-9/h1-4,6H2,(H,10,11) |
InChI Key |
LYMZQLFEXUWOFA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CC(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-cyanobutanamide typically involves the reaction of 4-cyanobutanoyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-4-cyanobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent. The reaction is usually conducted in anhydrous ether or tetrahydrofuran (THF).
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. These reactions are typically carried out in acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: The major products are substituted amides or thiol derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
N-(2-Chloroethyl)-4-cyanobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer activity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-4-cyanobutanamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The cyano group can also interact with cellular enzymes, affecting their activity. These interactions can result in the disruption of cellular functions and ultimately lead to cell death.
Comparison with Similar Compounds
Structural Analogs and Reactivity
a) N-(2-Chloroethyl)amine Derivatives
Compounds like N-(2-chloroethyl)pyrrolidine hydrochloride and N-(2-chloroethyl)morpholine hydrochloride () share the reactive 2-chloroethyl group. These derivatives are used to synthesize thiopyrimidinones with antimicrobial activity. However, unlike N-(2-Chloroethyl)-4-cyanobutanamide, these compounds lack the amide and cyano functionalities, which may reduce their polarity and alter alkylation kinetics .
b) Nitrosoureas ()
Nitrosoureas such as 1-(2-haloethyl)-1-nitrosoureas combine alkylating (via 2-chloroethyl) and carbamoylating activities. While this compound lacks the nitroso group, its amide structure could mimic carbamoylating behavior, albeit with lower reactivity.
c) Cyano-Substituted Amides
2-Cyano-N-[(methylamino)carbonyl]acetamide () shares the cyano group but lacks the 2-chloroethyl moiety. This suggests this compound may have intermediate solubility, balancing alkylation efficiency and bioavailability .
Physicochemical Properties
Solubility and Stability
- Octanol/Water Distribution: Nitrosoureas () require optimal octanol/water coefficients for activity. The cyano group in this compound likely enhances water solubility compared to lipophilic thiopyrimidinones (), but less than polar carbamates ().
- Chemical Stability : The 2-chloroethyl group is prone to hydrolysis, as seen in 2-chloroethyl esters (). The amide linkage in the target compound may stabilize the molecule compared to ester or amine derivatives, prolonging its half-life .
Antimicrobial Potential ()
Thiopyrimidinones derived from N-(2-chloroethyl)amines exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Key active compounds (e.g., 4a, 5a, 6f) achieve MIC values <10 µg/mL. If this compound undergoes similar reactive alkylation, it may show comparable antimicrobial effects, though its cyano group could modulate target specificity .
Anticancer Activity ()
Nitrosoureas with 2-chloroethyl groups exhibit anticancer activity via DNA alkylation. suggests that lower carbamoylating activity and higher alkylating activity improve therapeutic indexes—a design consideration for the target compound .
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